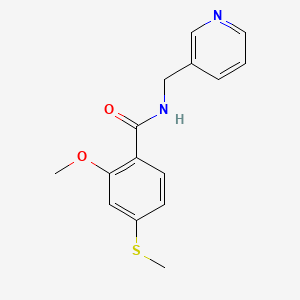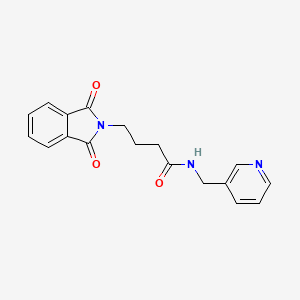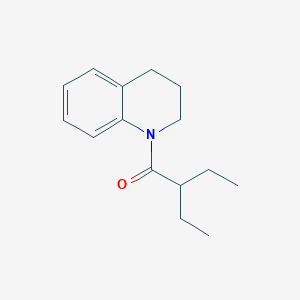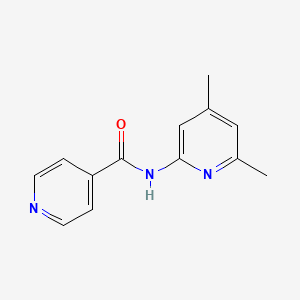
2-methoxy-4-(methylthio)-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-(methylthio)-N-(3-pyridinylmethyl)benzamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent inhibitor of mitochondrial complex I, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
Mecanismo De Acción
2-methoxy-4-(methylthio)-N-(3-pyridinylmethyl)benzamide acts as a potent inhibitor of mitochondrial complex I, leading to the generation of reactive oxygen species (ROS) and the disruption of cellular energy metabolism. This results in the degeneration of dopaminergic neurons and the development of Parkinson's disease-like symptoms. This compound also activates microglia and induces neuroinflammation, which further contributes to the progression of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to induce oxidative stress, mitochondrial dysfunction, and neuroinflammation in animal models. This compound also causes the degeneration of dopaminergic neurons and the development of Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methoxy-4-(methylthio)-N-(3-pyridinylmethyl)benzamide in lab experiments include its potency and specificity for inhibiting mitochondrial complex I, which allows for the precise study of Parkinson's disease. This compound can also be administered in different ways, such as intraperitoneal injection or intracerebral infusion, to mimic the different routes of exposure to this compound in humans. However, the limitations of using this compound include its toxicity and the fact that it only induces a partial model of Parkinson's disease, as it does not reproduce all of the pathological features of the disease.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-4-(methylthio)-N-(3-pyridinylmethyl)benzamide and its role in Parkinson's disease. One direction is to investigate the role of this compound in the development of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to develop new compounds that target mitochondrial complex I and have fewer toxic effects than this compound. Additionally, the use of this compound in combination with other compounds, such as antioxidants or anti-inflammatory agents, may lead to more effective treatments for Parkinson's disease.
Conclusion
In conclusion, this compound is a valuable tool for studying Parkinson's disease and has been extensively used in scientific research. This compound acts as a potent inhibitor of mitochondrial complex I, leading to the degeneration of dopaminergic neurons and the development of Parkinson's disease-like symptoms. Although this compound has its limitations, it remains an important compound for the study of Parkinson's disease and may lead to new treatments for this debilitating disorder.
Métodos De Síntesis
The synthesis of 2-methoxy-4-(methylthio)-N-(3-pyridinylmethyl)benzamide involves the reaction of 2-methoxy-4-(methylthio)benzoyl chloride with 3-pyridinemethanamine. The resulting product is then purified through recrystallization. The purity and yield of this compound can be improved through the use of different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
2-methoxy-4-(methylthio)-N-(3-pyridinylmethyl)benzamide has been widely used in scientific research to study Parkinson's disease. This compound is converted into MPP+ by monoamine oxidase-B (MAO-B) in the brain, which is then taken up by dopaminergic neurons and causes mitochondrial dysfunction. This leads to the degeneration of dopaminergic neurons and the development of Parkinson's disease-like symptoms in animal models.
Propiedades
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-14-8-12(20-2)5-6-13(14)15(18)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFHBWZWBOWOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)



![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)





